Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-
Brand Name: Vulcanchem
CAS No.: 821784-39-8
VCID: VC20273205
InChI: InChI=1S/C19H17N3O2/c1-24-18-7-5-16(6-8-18)22-17-10-15(11-21-12-17)13-3-2-4-14(9-13)19(20)23/h2-12,22H,1H3,(H2,20,23)
SMILES:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol

Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-

CAS No.: 821784-39-8

Cat. No.: VC20273205

Molecular Formula: C19H17N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- - 821784-39-8

Specification

CAS No. 821784-39-8
Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
IUPAC Name 3-[5-(4-methoxyanilino)pyridin-3-yl]benzamide
Standard InChI InChI=1S/C19H17N3O2/c1-24-18-7-5-16(6-8-18)22-17-10-15(11-21-12-17)13-3-2-4-14(9-13)19(20)23/h2-12,22H,1H3,(H2,20,23)
Standard InChI Key PHQIODSUHZHHDH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N

Introduction

Chemical Identity and Molecular Properties

Fundamental Characteristics

Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-, is a synthetic small molecule with systematic IUPAC nomenclature 3-[5-(4-methoxyanilino)pyridin-3-yl]benzamide. Its molecular architecture integrates a benzamide group (a benzene ring appended with a carboxamide substituent) and a 3-pyridinyl scaffold linked to a 4-methoxyphenylamino moiety . Key identifiers include:

PropertyValue
CAS Registry Number821784-39-8
Molecular FormulaC19H17N3O2\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight319.4 g/mol
SMILESCOC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N
InChIKeyPHQIODSUHZHHDH-UHFFFAOYSA-N

The compound’s exact mass is 319.1321 g/mol, and its topological polar surface area (TPSA) is 75.5 Ų, suggesting moderate solubility in polar solvents .

Spectral and Computational Data

PubChem provides computed spectral data, including hydrogen and carbon nuclear magnetic resonance (NMR) predictions. The infrared (IR) spectrum exhibits characteristic peaks for the amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) . Density functional theory (DFT) calculations predict a planar geometry for the pyridinyl-aniline segment, while the benzamide group adopts a slight torsional angle to minimize steric hindrance .

Structural Analysis and Conformational Features

Functional Group Reactivity

Key reactive sites include:

  • Amide group: Susceptible to hydrolysis under acidic or basic conditions.

  • Pyridine nitrogen: Participates in coordination chemistry and hydrogen bonding.

  • Methoxy group: Electron-donating effects enhance aromatic ring nucleophilicity.

These features suggest potential for derivatization, such as alkylation of the amide or substitution at the pyridine’s vacant positions .

Synthetic Pathways and Challenges

Characterization Techniques

Post-synthesis characterization would employ:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 320.1394.

  • 1H^1\text{H} NMR: Expected signals include δ 8.3 ppm (pyridine H-2), δ 6.9 ppm (methoxy phenyl protons), and δ 7.5–8.1 ppm (benzamide aromatic protons) .

Research Gaps and Future Directions

Despite its intriguing structure, experimental data on this compound remain sparse. Priority research areas include:

  • In vitro toxicity profiling: Cytotoxicity assays in HEK293 and HepG2 cell lines.

  • Structure-Activity Relationship (SAR) studies: Modifying the methoxy group to optimize pharmacokinetics.

  • Scale-up synthesis: Developing cost-effective routes for gram-scale production.

Collaborative efforts between computational chemists and pharmacologists could accelerate its transition from a structural curiosity to a therapeutic candidate.

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